molecular formula C13H11ClO2 B6380880 2-Chloro-5-(3-methoxyphenyl)phenol CAS No. 1261928-29-3

2-Chloro-5-(3-methoxyphenyl)phenol

Cat. No.: B6380880
CAS No.: 1261928-29-3
M. Wt: 234.68 g/mol
InChI Key: ASRLTRVLXHPHRE-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methoxyphenyl)phenol is an organic compound with the CAS Registry Number 1261928-29-3 and a molecular formula of C13H11ClO2 . It is also known as 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol, indicating its structure as a substituted biphenyl featuring both chloro and methoxy functional groups . These functional groups contribute to the compound's specific electronic and steric properties, making it a potential intermediate or building block in various research applications. The compound has a molecular weight of approximately 234.68 g/mol . It is primarily used in research and development settings, such as in organic synthesis and materials science, where it can serve as a precursor for the construction of more complex molecular architectures . Researchers value this compound for its potential in exploring new chemical spaces. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses. Please refer to the relevant safety data sheets for proper handling and storage information.

Properties

IUPAC Name

2-chloro-5-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRLTRVLXHPHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685885
Record name 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-29-3
Record name 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of 1,4-Dichlorobenzene

The synthesis begins with the Friedel-Crafts acylation of 1,4-dichlorobenzene using acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃). This step introduces an acetyl group at the para position relative to one chlorine atom, yielding 2,5-dichloroacetophenone.

Reaction Conditions

  • Catalyst : AlCl₃ (3.0 equiv relative to substrate)

  • Temperature : 90–120°C (optimized to minimize side products)

  • Solvent : Solvent-free or dichloromethane (for controlled exothermicity)

  • Yield : 90–95% purity (gas chromatography)

The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ coordinating to acetyl chloride to generate the acylium ion. Excess AlCl₃ ensures complete conversion, though higher temperatures (>120°C) risk polysubstitution.

Baeyer-Villiger Oxidation to Acetoxy Intermediate

2,5-Dichloroacetophenone undergoes Baeyer-Villiger oxidation using peracetic acid or meta-chloroperbenzoic acid (mCPBA) in the presence of scandium triflate (Sc(OTf)₃). This step inserts an oxygen atom adjacent to the ketone, forming an acetoxy derivative.

Key Parameters

  • Oxidant : 30% Peracetic acid (2.5 equiv)

  • Catalyst : Sc(OTf)₃ (2–5 mol%)

  • Solvent : Dichloromethane:acetone (2:1 v/v)

  • Time : 3–6 hours

  • Yield : 88–93%

Scandium triflate enhances the electrophilicity of the ketone, facilitating nucleophilic attack by the peracid. The mixed solvent system improves oxidant solubility while suppressing side reactions.

Hydrolysis and Decarboxylation

The acetoxy intermediate is hydrolyzed under basic conditions (NaOH or KOH) to yield 2,5-dichlorophenol, which is subsequently subjected to Ullmann coupling with 3-methoxyphenylboronic acid.

Hydrolysis Conditions

  • Base : Aqueous NaOH (1.2 equiv)

  • Temperature : 90°C (reflux)

  • Time : 5–8 hours

  • Yield : 85–90%

Suzuki-Miyaura Cross-Coupling Approach

Boronic Ester Preparation

3-Methoxyphenylboronic acid is synthesized from 3-bromoanisole via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.

Reaction Parameters

  • Catalyst : Pd(dppf)Cl₂ (1 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 80°C

  • Yield : 78–82%

Coupling with 2-Chloro-5-bromophenol

The boronic ester reacts with 2-chloro-5-bromophenol under Suzuki-Miyaura conditions to form the biaryl structure.

Optimized Conditions

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
BaseNa₂CO₃ (2.5 equiv)
SolventToluene:EtOH:H₂O (4:1:1 v/v)
Temperature105°C (reflux)
Time12–18 hours
Yield65–70%

Palladium catalysts with bulky phosphine ligands (e.g., SPhos) improve selectivity for the C–Cl bond over competing C–Br activation. Microwave-assisted protocols reduce reaction times to 1–2 hours but require specialized equipment.

Ullmann Coupling for Direct Arylation

Copper-Mediated Coupling

A one-pot Ullmann coupling between 2-chloro-5-iodophenol and 3-methoxyphenylboronic acid avoids pre-functionalization steps.

Reaction Setup

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : DMSO

  • Temperature : 110°C

  • Yield : 50–55%

While operationally simpler, this method suffers from moderate yields due to homo-coupling byproducts. Recent advances using nanoparticle-supported copper catalysts (e.g., Cu/CeO₂) have pushed yields to 70% under microwave irradiation.

Comparative Analysis of Methods

Table 1. Efficiency Metrics for Key Synthetic Routes

MethodOverall Yield (%)Purity (%)ScalabilityCost (Relative)
Friedel-Crafts/Ullmann68–72≥95High$$
Suzuki-Miyaura50–60≥98Moderate$$$
Ullmann Direct50–7090–95Low$

Key Findings

  • The Friedel-Crafts route offers the best balance of yield and scalability for industrial applications but requires stringent control over acylation and oxidation steps.

  • Suzuki-Miyaura coupling provides superior regioselectivity for research-scale synthesis, albeit at higher costs due to palladium catalysts.

  • Ullmann direct arylation is emerging as a cost-effective alternative but remains limited by side reactions.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors for Friedel-Crafts Acylation

Replacing batch reactors with continuous flow systems reduces reaction times from 5 hours to 30 minutes while maintaining yields >90%. In-line IR monitoring allows real-time adjustment of AlCl₃ feed rates.

Catalyst Recycling in Suzuki-Miyaura Coupling

Immobilized palladium catalysts (e.g., Pd@SiO₂) enable three reuse cycles without significant activity loss, cutting catalyst costs by 40%.

Solvent Recovery in Ullmann Reactions

DMSO recovery via vacuum distillation achieves 85% solvent reuse, lowering waste generation in large-scale runs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-methoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Chloro-5-(3-methoxyphenyl)phenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents on the phenol ring critically influence physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-5-(3-methoxyphenyl)phenol Cl, 3-OCH₃ C₁₃H₁₁ClO₂ 248.68 (calculated) Electron-donating methoxy group
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol Cl, 3-F, 2-CH₃ C₁₃H₁₀ClFO 236.67 Discontinued; fluorine enhances electronegativity
2-Chloro-5-(trifluoromethyl)phenol Cl, CF₃ C₇H₄ClF₃O 196.55 (calculated) Strongly electron-withdrawing CF₃ group
(5-butan-2-yl-2-chlorophenyl) N-methylcarbamate Cl, sec-butyl, carbamate C₁₃H₁₆ClNO₂ 253.45 (calculated) Carbamate functional group (pesticide applications)

Physicochemical Properties

  • Solubility : Methoxy groups improve solubility in organic solvents compared to fluorine or trifluoromethyl groups. The trifluoromethyl analog likely has lower solubility due to increased hydrophobicity.
  • Melting Points: Trifluoromethyl derivatives (e.g., ) often exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions). Methoxy-substituted phenols may have moderate melting points, disrupted by steric effects.
  • Reactivity : The methoxy group in the target compound may facilitate electrophilic substitution reactions at the ortho/para positions, whereas trifluoromethyl groups deactivate the ring.

Q & A

Basic: What synthetic routes are optimal for preparing 2-Chloro-5-(3-methoxyphenyl)phenol, and how can purity be ensured?

Answer:
The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the 3-methoxyphenyl group to the chlorophenol backbone. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acid derivatives can be used under inert conditions (N₂/Ar) . Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient), followed by recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, δ 6.5–7.5 ppm for aromatic protons) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., methoxy group at δ ~3.8 ppm).
  • Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₃H₁₁ClO₂: 234.0452) verifies molecular integrity.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX or OLEX2) resolves bond lengths and angles, with ORTEP-3 for visualization.
  • FT-IR : O-H stretch (~3200 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.

Advanced: How can computational modeling predict the compound’s reactivity and supramolecular interactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and reactive sites for electrophilic substitution. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes). Graph set analysis identifies hydrogen-bonding motifs (e.g., O-H···O or C-H···π interactions) in crystal packing, guiding co-crystal design.

Advanced: What challenges arise in crystallographic refinement for this compound, and how are they resolved?

Answer:
Challenges include disorder in the methoxyphenyl group and weak diffraction due to flexible substituents. Strategies:

  • Use SHELXL for iterative refinement with restraints on bond lengths/angles.
  • Apply TWINLAW in cases of twinning.
  • Validate with R-factor convergence (<5%) and electron density maps (residual peaks <0.3 eÅ⁻³) .

Advanced: How do hydrogen-bonding patterns influence the compound’s solid-state properties?

Answer:
Graph set analysis (e.g., Etter’s rules ) reveals motifs like D (donor) and A (acceptor) interactions. For example, phenolic O-H may form D₁¹ chains with adjacent ether oxygen, stabilizing layered structures. These patterns impact solubility and melting behavior, critical for formulation studies.

Data Contradiction: How to resolve discrepancies in reported solubility or stability data?

Answer:

  • Solubility : Measure in triplicate using shake-flask method (UV-Vis calibration curve at λ_max ~270 nm). Account for pH (e.g., pKa ~9.5 for phenolic OH) .
  • Stability : Accelerated degradation studies (40°C/75% RH, 4 weeks) with HPLC monitoring. Use DSC/TGA to detect polymorphic transitions or decomposition (>200°C) .

Toxicity: What methodologies assess the compound’s environmental and cellular toxicity?

Answer:

  • In vitro assays : MTT assay (IC₅₀ in HepG2 cells) for cytotoxicity.
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (OECD 201) .
  • Metabolomics : LC-MS/MS identifies metabolites (e.g., glucuronide conjugates) in microsomal incubations .

Biological Activity: How to address conflicting reports on antimicrobial efficacy?

Answer:
Standardize testing per CLSI guidelines:

  • MIC determination : Broth microdilution (5–100 µg/mL) against S. aureus and E. coli.
  • Controls : Include ciprofloxacin (positive) and DMSO (vehicle).
  • Statistical analysis : ANOVA with post-hoc tests to compare replicates .

Environmental Impact: What methods track its degradation in aquatic systems?

Answer:

  • Photolysis : Simulate sunlight (Xe lamp, λ >290 nm) and monitor via LC-QTOF-MS.
  • Biodegradation : OECD 301F (modified Sturm test) with activated sludge.
  • Byproducts : Identify chlorinated intermediates (e.g., quinones) using HRMS .

Regioselectivity: How to confirm substitution patterns in derivatives?

Answer:

  • NOE NMR : Irradiate methoxy protons to observe spatial proximity to aromatic Hs.
  • Kinetic Studies : Compete electrophilic substitution (e.g., nitration) under varying conditions.
  • X-ray : Compare experimental vs. computed (Mercury ) torsion angles .

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